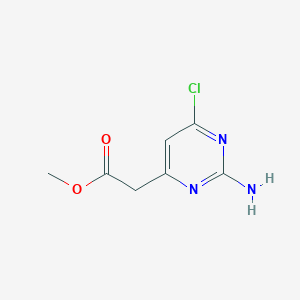

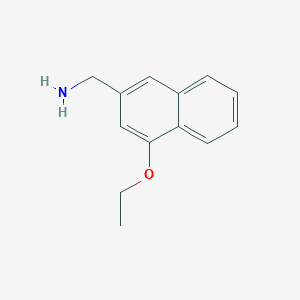

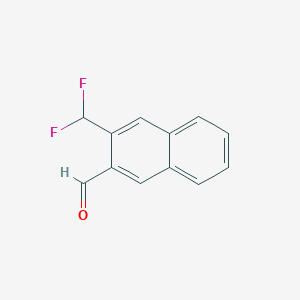

8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 8-(hidroxímino)-5,6,7,8-tetrahidronaftaleno-2-carboxílico es un compuesto orgánico complejo que ha llamado la atención en los campos de la química y la farmacología. Este compuesto se caracteriza por su estructura única, que incluye un grupo hidroxímino unido a un sistema de anillos de tetrahidronaftaleno. La presencia de estos grupos funcionales confiere propiedades químicas y reactividad distintas a la molécula.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 8-(hidroxímino)-5,6,7,8-tetrahidronaftaleno-2-carboxílico generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la nitración de un derivado de naftaleno adecuado seguido de reducción para introducir el grupo hidroxímino. La funcionalidad del ácido carboxílico se puede introducir a través de reacciones de carboxilación en condiciones controladas.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como la hidrogenación catalítica y los métodos avanzados de purificación como la recristalización y la cromatografía se emplean a menudo para lograr la calidad del producto deseada.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 8-(hidroxímino)-5,6,7,8-tetrahidronaftaleno-2-carboxílico sufre diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxímino se puede oxidar para formar los derivados de oxima correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo hidroxímino en una amina.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.

Sustitución: Electrófilos como halógenos o grupos nitro en condiciones ácidas o básicas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados de oxima, aminas y compuestos de naftaleno sustituidos.

Aplicaciones Científicas De Investigación

El ácido 8-(hidroxímino)-5,6,7,8-tetrahidronaftaleno-2-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.

Biología: Se investigó por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se exploró su potencial terapéutico en el desarrollo de fármacos.

Industria: Se utiliza en la síntesis de materiales avanzados y como intermedio en la producción de productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del ácido 8-(hidroxímino)-5,6,7,8-tetrahidronaftaleno-2-carboxílico implica su interacción con objetivos moleculares específicos. El grupo hidroxímino puede formar enlaces de hidrógeno y coordinar con iones metálicos, influyendo en diversas vías bioquímicas. Los efectos del compuesto están mediados por su capacidad para modular la actividad enzimática e interactuar con los receptores celulares.

Compuestos similares:

8-Hidroxiquinolina: Comparte el grupo funcional hidroxilo y exhibe actividades biológicas similares.

Ácido naftaleno-2-carboxílico: Estructura aromática similar pero carece del grupo hidroxímino.

Oximas: Clase general de compuestos con el grupo funcional hidroxímino.

Singularidad: El ácido 8-(hidroxímino)-5,6,7,8-tetrahidronaftaleno-2-carboxílico es único debido a la combinación del grupo hidroxímino y el anillo de tetrahidronaftaleno, que imparte una reactividad química y una actividad biológica distintas en comparación con sus análogos.

Comparación Con Compuestos Similares

8-Hydroxyquinoline: Shares the hydroxy functional group and exhibits similar biological activities.

Naphthalene-2-carboxylic acid: Similar aromatic structure but lacks the hydroxyimino group.

Oximes: General class of compounds with the hydroxyimino functional group.

Uniqueness: 8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to the combination of the hydroxyimino group and the tetrahydronaphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Propiedades

Fórmula molecular |

C11H11NO3 |

|---|---|

Peso molecular |

205.21 g/mol |

Nombre IUPAC |

(8Z)-8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H11NO3/c13-11(14)8-5-4-7-2-1-3-10(12-15)9(7)6-8/h4-6,15H,1-3H2,(H,13,14)/b12-10- |

Clave InChI |

LBIIXHZWQPIAIX-BENRWUELSA-N |

SMILES isomérico |

C1CC2=C(C=C(C=C2)C(=O)O)/C(=N\O)/C1 |

SMILES canónico |

C1CC2=C(C=C(C=C2)C(=O)O)C(=NO)C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)

![5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897226.png)